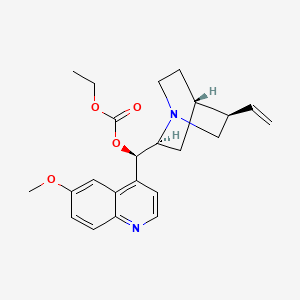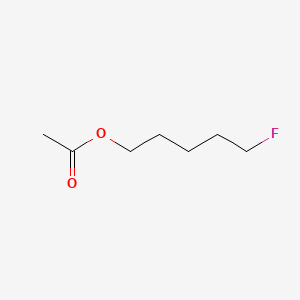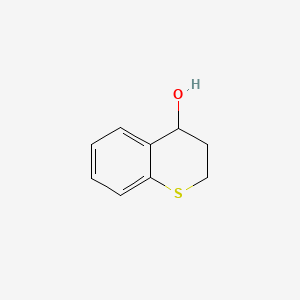
チオクロマン-4-オール
概要
説明
Thiochroman-4-ol is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has a unique structure that allows it to interact with biological systems in various ways, making it a valuable tool for studying biochemical and physiological processes. In
科学的研究の応用
チオクロマン-4-オール:科学研究における応用の包括的な分析
医薬品化学 リーシュマニア原虫に対する抗寄生虫活性: チオクロマン-4-オール誘導体は、リーシュマニア原虫の治療における可能性を探求されてきました。 チオクロマン-4-オンのアシルヒドラゾン誘導体は、リーシュマニア・パナメンシスに対して有望なinvitro抗リーシュマニア活性を示し、ヒト単球に対する細胞毒性活性についても評価されました .
薬理学 抗菌および細胞毒性: 関連する化合物であるチオクロマン-4-オンは、キラルな中枢神経系薬物などの薬理学的に活性な化合物の合成に使用されてきました。 これは、in vitroおよびin vivoでさまざまな癌細胞の増殖を抑制する可能性を示しており、新しい治療薬の開発における重要性を示しています .
有機合成 チオクロマノン誘導体の前駆体: 有機化学では、チオクロマノンは、チオクロマノン誘導体を合成するための重要な前駆体および価値のある合成子として役立ちます。 これらの誘導体は、その生物学的活性について研究されており、合成方法論を促進する化合物としての役割が強調されています .
化学合成 脱水素反応: チオクロマン-4-オンは、DDQ、PCl5、またはヨウ素/DMSOの混合物などの方法を用いた脱水素反応によって合成されてきました。 これらの反応は、さらなる化学的用途に不可欠な、中程度の収率でチオクロマン-4-オンを生成するために不可欠です .
合成化学 共役付加反応: チオクロマン-4-オンに対するジアルキルリチウムカップレートを用いた共役付加反応の開発が報告されています。 このプロセスは、2-アルキル置換チオクロマン-4-オンの大規模なライブラリの合成を促進し、合成化学における化合物の有用性を広げています .
複素環化学 チオフラバノン合成: ヨウ素触媒による脱ニトロ化C-Sクロスカップリング反応により、2'-ニトロカルコンとキサンテートからチオクロマノンを合成できます。 この戦略は、分子間C-Sクロスカップリングに続いてアルドール反応によるチオクロメンの3成分合成に拡張され、複素環化学における化合物の汎用性を示しています .
作用機序
Target of Action
Thiochroman-4-ol primarily targets the intracellular amastigotes of Leishmania panamensis , a parasite responsible for cutaneous leishmaniasis . This disease is transmitted through the bite of female insects of the genus Phlebotomus and Lutzomyia .
Mode of Action
It’s known that compounds bearing a vinyl sulfone moiety, a feature present in some thiochroman-4-ol derivatives, displayed the highest antileishmanial activity . The removal of the double bond or the sulfone moiety resulted in decreased activity .
Result of Action
Thiochroman-4-ol derivatives have shown promising results in vitro, displaying high antileishmanial activity and low cytotoxicity . Specifically, derivatives bearing a vinyl sulfone moiety have shown significant antileishmanial activity, with EC50 values lower than 10 µM .
特性
IUPAC Name |
3,4-dihydro-2H-thiochromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVSZXYNCFXKRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960750 | |
| Record name | 3,4-Dihydro-2H-1-benzothiopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40316-60-7 | |
| Record name | 3,4-Dihydro-2H-1-benzothiopyran-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40316-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-2H-1-benzothiopyran-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040316607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydro-2H-1-benzothiopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1-benzothiopyran-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.874 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the conformational preference of Thiochroman-4-ol in solution?
A1: Studies utilizing infrared spectroscopy, specifically examining the OH stretching region, suggest that Thiochroman-4-ol predominantly adopts a conformation where the hydroxyl group engages in intramolecular hydrogen bonding with the pi-electrons of the aromatic ring. This interaction leads to characteristic shifts in the infrared spectrum. []
Q2: Can Thiochroman-4-ol be synthesized enantioselectively?
A2: Yes, enantiomerically pure (S)-Thiochroman-4-ol can be obtained through a combination of enzymatic kinetic resolution and the Mitsunobu reaction. This approach utilizes Candida antarctica lipase B (CAL-B) to selectively hydrolyze the (R)-acetate, leaving the (S)-acetate untouched. Subsequent Mitsunobu inversion of the (S)-acetate yields (S)-Thiochroman-4-ol in high enantiomeric excess. []
Q3: What is the reactivity of Thiochroman-4-ol with Xenon Difluoride?
A3: Xenon Difluoride (XeF2) reacts with Thiochroman-4-ol to yield α-fluoro substituted products. The specific product distribution is dependent on the reaction conditions and the presence of other substituents on the Thiochroman-4-ol molecule. This reaction highlights the potential for selective fluorination of Thiochroman-4-ol derivatives. []
Q4: Can Thiochroman-4-ol be used as a building block in organic synthesis?
A4: Absolutely! Thiochroman-4-ol serves as a valuable precursor in the synthesis of thiochromane derivatives. For instance, it can participate in visible light-mediated, photocatalyst-free C-S cross-coupling reactions, leading to the formation of diverse thiochromane structures. [] This approach provides a sustainable and efficient route to access these important heterocyclic compounds.
Q5: Does Thiochroman-4-ol interact with any known enzymes?
A5: Research indicates that Thiochroman-4-ol acts as a substrate for rabbit liver 3-hydroxyhexobarbital dehydrogenase. This enzyme, primarily known for its role in drug metabolism, also catalyzes the dehydrogenation of Thiochroman-4-ol, showcasing the compound's potential interaction with biological systems. []
Q6: Are there any known applications of Thiochroman-4-ol in material science?
A6: While not directly addressed in the provided literature, Thiochroman-4-ol's ability to coordinate to metal centers, as evidenced by its interaction with a nickel-containing cubane-like cluster, hints at its potential in materials chemistry. Specifically, its sulfur atom can act as a ligand for the synthesis of metal complexes with possible applications in catalysis or materials science. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


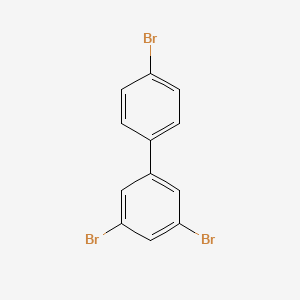
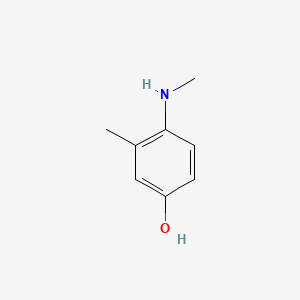
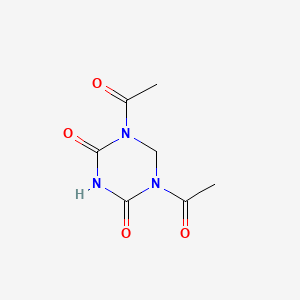



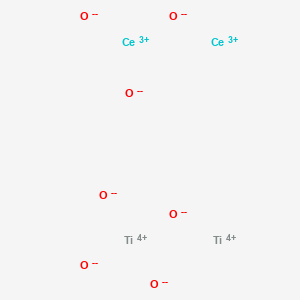

![3-[4-(Diethylamino)phenyl]-3-(1-ethyl-2-methyl-1H-indol-3-YL)phthalide](/img/structure/B1596023.png)
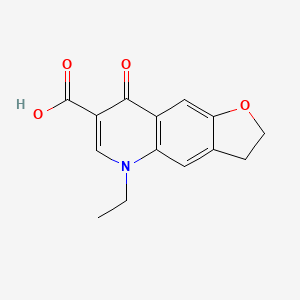
![[5-Ethyl-2-(2-methyl-1-prop-2-enoyloxypropan-2-yl)-1,3-dioxan-5-yl]methyl prop-2-enoate](/img/structure/B1596025.png)
